(Rac)-ErSO-DFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-ErSO-DFP is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are molecules that are mirror images of each other. The specific structure and properties of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-ErSO-DFP typically involves several steps, starting with the preparation of the precursor molecules. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to facilitate the formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The industrial process often involves the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Rac)-ErSO-DFP undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for various applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, (Rac)-ErSO-DFP is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for developing new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may allow it to interact with specific molecular targets, making it a candidate for drug development and disease treatment.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Rac)-ErSO-DFP involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to (Rac)-ErSO-DFP include other racemic mixtures and derivatives with similar structural features. Examples include MBQ-167, MBQ-168, and EHop-097, which are inhibitors of the GTP-binding proteins Rac and Cdc42 .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H17F5N2O2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29) |
InChI Key |
IVIIASPFEXRZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.